1,4-Bis(chloroacetyl)piperazine
Overview
Description
1,4-Bis(chloroacetyl)piperazine is an organic compound with the molecular formula C8H12Cl2N2O2 It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of two chloroacetyl groups attached to the nitrogen atoms of the piperazine ring
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
It has been used as a precursor in the synthesis of novel thieno[2,3-b]pyridines linked to n-aryl carboxamides or (carbonylphenoxy)-n-(aryl)acetamides .
Result of Action
Its derivatives have shown diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(chloroacetyl)piperazine can be synthesized through the reaction of piperazine with chloroacetyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperazine+2Chloroacetyl chloride→1,4−Bis(chloroacetyl)piperazine+2HCl
The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(chloroacetyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted piperazine derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperazine and chloroacetic acid.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Condensation Reactions: Aldehydes or ketones in the presence of a catalyst (e.g., acetic acid) are used.
Major Products Formed:
Substituted Piperazine Derivatives: Formed through nucleophilic substitution.
Piperazine and Chloroacetic Acid: Formed through hydrolysis.
Imines or Amides: Formed through condensation reactions.
Scientific Research Applications
1,4-Bis(chloroacetyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of polymers and other advanced materials.
Comparison with Similar Compounds
1,4-Bis(bromoacetyl)piperazine: Similar structure but with bromoacetyl groups instead of chloroacetyl groups.
1,4-Bis(acetyl)piperazine: Lacks the halogen atoms, making it less reactive in nucleophilic substitution reactions.
1,4-Bis(phenylacetyl)piperazine: Contains phenyl groups, which can influence its chemical reactivity and biological activity.
Uniqueness: 1,4-Bis(chloroacetyl)piperazine is unique due to the presence of chloroacetyl groups, which confer high reactivity towards nucleophiles. This makes it particularly useful in synthetic chemistry for the introduction of piperazine moieties into complex molecules. Additionally, its ability to form covalent bonds with biological molecules makes it a valuable tool in biochemical and medicinal research.
Properties
IUPAC Name |
2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHXZQGNMLVJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285274 | |
Record name | 1,4-Bis(chloroacetyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1703-23-7 | |
Record name | 1703-23-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Bis(chloroacetyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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